molecular formula C13H10FNO4 B15317051 (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate

(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate

Cat. No.: B15317051
M. Wt: 263.22 g/mol
InChI Key: KJMNVCLVWHFJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate is a complex organic compound that features a unique combination of a dioxoisoindole moiety and a fluorocyclobutane carboxylate group

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been studied for its antiviral, anticancer, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives and fluorinated cyclobutane carboxylates. Examples include:

Uniqueness

What sets (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate apart is its unique combination of the dioxoisoindole and fluorocyclobutane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10FNO4

Molecular Weight

263.22 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate

InChI

InChI=1S/C13H10FNO4/c14-8-5-7(6-8)13(18)19-15-11(16)9-3-1-2-4-10(9)12(15)17/h1-4,7-8H,5-6H2

InChI Key

KJMNVCLVWHFJFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.